Oxaliplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N'] oxalato(2-)-O,O'] platinum) [] is a third-generation platinum-based anticancer drug []. Its unique diaminocyclohexane (DACH) carrier ligand distinguishes it from other platinum-based drugs like cisplatin and carboplatin []. Oxaliplatin plays a crucial role in scientific research, particularly in the field of oncology, as a potent chemotherapeutic agent. Its distinct mechanism of action and efficacy against various cancers make it a valuable tool for exploring novel therapeutic strategies.
Oxaliplatin is a platinum-based chemotherapeutic agent primarily used in the treatment of colorectal cancer. It belongs to a class of drugs known as alkylating agents, which work by interfering with the DNA replication process, ultimately leading to cancer cell death. The compound was first approved for clinical use in the late 1990s and has since become a standard treatment option for various malignancies.
Oxaliplatin is derived from the coordination of platinum with oxalic acid and a specific bidentate ligand, trans-1,2-diaminocyclohexane. This unique structure allows oxaliplatin to exhibit distinct pharmacological properties compared to other platinum compounds like cisplatin and carboplatin.
Chemically, oxaliplatin is classified as a platinum(II) complex. Its systematic name is (1R,2R)-N,N'-bis(2-amino-1,2-cyclohexanedicarboxamide)platinum(II) oxalate. It is categorized under antineoplastic agents due to its application in cancer therapy.
The synthesis of oxaliplatin typically involves several key steps:
The synthesis can yield varying amounts of oxaliplatin depending on the specific reaction conditions employed. Typical yields range from 70% to 90%, with purification processes being crucial for obtaining a pharmaceutical-grade product .
Oxaliplatin has a square planar geometry typical of platinum(II) complexes. Its molecular formula is C_{24}H_{42}N_4O_4Pt, and it features two oxalic acid moieties coordinated to the platinum center along with the trans-1,2-diaminocyclohexane ligand.
Oxaliplatin undergoes several important chemical reactions:
The binding kinetics of oxaliplatin-DNA adducts differ from those formed by cisplatin, with oxaliplatin forming more stable adducts that resist repair by cellular mechanisms .
The mechanism of action of oxaliplatin involves:
Studies indicate that oxaliplatin forms predominantly intra-strand cross-links compared to inter-strand cross-links seen with other platinum drugs, which contributes to its unique efficacy profile against certain tumors .
Oxaliplatin is primarily used in oncology for treating colorectal cancer, often in combination with other chemotherapeutic agents such as fluorouracil and leucovorin. Its effectiveness against cancer cells that have developed resistance to cisplatin makes it a valuable option in clinical settings.
Additionally, recent studies have explored innovative detection methods for monitoring oxaliplatin levels in biological samples using fluorescent probes, enhancing therapeutic monitoring during chemotherapy .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0